molecular formula C7H2BrCl3F2O B1403861 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene CAS No. 1417567-66-8

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Cat. No.: B1403861
CAS No.: 1417567-66-8
M. Wt: 326.3 g/mol
InChI Key: XOOZBEAGVIICCD-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H2BrCl3F2O and a molecular weight of 326.3 g/mol. This compound is extensively used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene typically involves halogenation and substitution reactionsThe reaction conditions often involve the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions and subsequent bromination steps is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to create complex molecules.

    Biology: In the study of biochemical pathways and interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic attack on the bromine or fluorine atoms, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Similar in structure but with different fluorine and trichloromethoxy group positions.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a benzodioxole ring instead of a trichloromethoxy group.

    Benzene, 5-bromo-2-fluoro-1,3-bis(trifluoromethyl): Features trifluoromethyl groups instead of trichloromethoxy.

Uniqueness

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is unique due to its specific arrangement of bromine, fluorine, and trichloromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specialized synthetic applications and research.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZBEAGVIICCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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